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Compound of Interest

Compound Name:
5-(1-methylcyclopropoxy)-1H-

indazole

Cat. No.: B2714942 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous compounds with a wide range of biological activities. Among these, 5-alkoxy-1H-

indazole derivatives have emerged as a promising class of molecules, particularly in the realm

of oncology and inflammation, primarily through their action as kinase inhibitors. This technical

guide provides an in-depth exploration of the structure-activity relationships (SAR) of these

compounds, supported by quantitative data, detailed experimental protocols, and visualizations

of relevant signaling pathways.

Quantitative Data Summary: Anticancer Activity
While a comprehensive SAR study focusing solely on the variation of the 5-alkoxy group is not

readily available in the public domain, valuable insights can be gleaned from studies on related

indazole derivatives. The following table summarizes the in vitro antiproliferative activity of a

series of (E)-3-(3,5-dimethoxystyryl)-1H-indazole derivatives against a panel of human cancer

cell lines. Although the alkoxy groups in these examples are on a styryl substituent at the 3-

position, they provide a foundation for understanding how alkoxy moieties can influence the

anticancer potency of the indazole scaffold.
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0.45 0.23 0.31 0.52 0.68

Note: The data presented here is for (E)-3-(3,5-dimethoxystyryl)-1H-indazole derivatives,

highlighting the influence of substituents at other positions on the indazole core.

Structure-Activity Relationship (SAR) Insights
Based on the available literature, the following SAR insights for alkoxy-substituted indazole

derivatives can be summarized:

Influence of Alkoxy Groups on Anticancer Activity: Studies on 5-nitro-N-phenyl-3-

(phenylamino)-1H-indazole-1-carboxamide derivatives have shown that the presence of

methoxy (OCH3) and ethoxy (OC2H5) groups can significantly enhance anticancer potency.

[2] Specifically, meta- and para-methoxy substitutions on the aniline ring of these derivatives

displayed superior anticancer activity.[2]

Kinase Inhibition: The indazole core is a well-established pharmacophore for kinase

inhibitors, acting as an ATP-competitive inhibitor by interacting with the hinge region of the

kinase domain. The 5-alkoxy group is positioned to potentially interact with the solvent-

exposed region or the ribose-binding pocket of the ATP-binding site, influencing both potency

and selectivity.

GPCR Modulation: While less explored, the indazole scaffold has been investigated for its

ability to modulate G-protein coupled receptors (GPCRs). In this context, the 5-alkoxy group
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could play a role in defining the ligand's interaction with the transmembrane helices of the

receptor, potentially acting as an allosteric modulator.

Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of 5-alkoxy-

1H-indazole compounds. The following are representative protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase
Assay)
This protocol is a general method for determining the in vitro inhibitory activity of test

compounds against a specific kinase.

Materials:

Recombinant human kinase (e.g., Aurora A, VEGFR-2, p38 MAPK)

Kinase-specific substrate (peptide or protein)

ADP-Glo™ Kinase Assay Kit (Promega)

5-alkoxy-1H-indazole test compounds

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

White, opaque 384-well assay plates

Plate reader capable of measuring luminescence

Procedure:

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100%

DMSO. Create a serial dilution of the stock solution in DMSO to generate a concentration

range for IC50 determination.

Reaction Setup:
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Add 1 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

Add 2 µL of a 2.5X solution of the kinase in Kinase Assay Buffer.

Initiate the kinase reaction by adding 2 µL of a 2.5X solution of the substrate and ATP in

Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the

specific kinase.

Incubation: Incubate the plate at 30°C for 60 minutes.

ADP Detection:

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP. Incubate for 40 minutes at room temperature.

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate

a luminescent signal. Incubate for 30 minutes at room temperature.

Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis: Calculate the percentage of kinase inhibition for each compound

concentration relative to the vehicle control. Determine the IC50 value by plotting the percent

inhibition against the logarithm of the compound concentration and fitting the data to a

sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the test compounds on the viability and proliferation of cancer

cells.

Materials:

Human cancer cell lines (e.g., A549, MCF-7, HCT116)

Complete cell culture medium

5-alkoxy-1H-indazole test compounds
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

96-well cell culture plates

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well)

and allow them to adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72

hours. Include a vehicle control (DMSO).

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C,

allowing for the formation of formazan crystals.

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each

well to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate

reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

cells. Determine the IC50 value by plotting cell viability against the logarithm of the

compound concentration.

Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling

pathways that can be targeted by 5-alkoxy-1H-indazole derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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